N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine
Description
N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine (CAS: 1630723-98-6, molecular formula: C₄₀H₃₅N₃O₄, molecular weight: 621.74 g/mol) is a carbazole-based derivative functionalized with four 4-methoxyphenyl groups at the 3,6-diamine positions. It is synthesized via Buchwald–Hartwig amination reactions, as demonstrated in studies using bis(4-methoxyphenyl)amine and dibromopyridine derivatives . This compound exhibits high solubility in polar solvents such as dichloromethane, chloroform, and ethyl acetate, making it suitable for solution-processed optoelectronic applications .
Its primary application lies in organic electronics, particularly as a hole-transporting material (HTM) in perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (DSSCs). The methoxy substituents enhance charge-transport properties and stability while maintaining cost-effectiveness . For instance, PyDAnCBZ—a derivative of this compound—showed superior performance in Cs₂AgBiBr₆-based solar cells compared to other pyridine-based HTMs .
Properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H35N3O4/c1-44-33-15-5-27(6-16-33)42(28-7-17-34(45-2)18-8-28)31-13-23-39-37(25-31)38-26-32(14-24-40(38)41-39)43(29-9-19-35(46-3)20-10-29)30-11-21-36(47-4)22-12-30/h5-26,41H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIHBLGJOPSTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)NC5=C4C=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is the organic photovoltaic (OPV) devices. It is used as a hole transport material in these devices.
Mode of Action
N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine interacts with the OPV devices by transporting holes, which are essentially spaces where an electron could exist within an atom or atomic lattice. It is often doped to improve mobility and performance.
Result of Action
The use of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine in OPV devices results in improved device performance. Specifically, it increases the brightness of organic light-emitting diode (OLED) devices.
Biochemical Analysis
Biochemical Properties
N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine plays a significant role in biochemical reactions, particularly in the context of organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance the brightness of OLED devices by increasing the mobility and performance of hole transport materials. The interactions between N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine and these biomolecules are primarily based on its ability to stabilize and improve the efficiency of electronic devices.
Molecular Mechanism
The molecular mechanism of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to either inhibition or activation of these biomolecules. This binding interaction can result in changes in gene expression and enzyme activity, which are essential for the compound’s role in enhancing the performance of electronic devices.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its effectiveness over time. Understanding these temporal effects is essential for optimizing its use in various applications.
Dosage Effects in Animal Models
The effects of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular functions without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for its applications.
Transport and Distribution
The transport and distribution of N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are vital for optimizing its use in electronic devices and biomedical research.
Subcellular Localization
N,N,N’,N’-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its applications.
Biological Activity
N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine (CAS No. 1630723-98-6) is a synthetic compound characterized by its complex structure and potential biological activities. This compound features four methoxyphenyl groups attached to a carbazole core, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and materials science.
- Molecular Formula : CHNO
- Molecular Weight : 621.74 g/mol
- Purity : >98% (HPLC)
This compound is typically available as a solid, requiring storage in a cool, dark place to maintain stability .
Anticancer Activity
Research has indicated that carbazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
Case Study : A study demonstrated that a related carbazole derivative displayed cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 10 μM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth.
Research Findings : In vitro studies reported that certain carbazole derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 5 to 20 μg/mL against various bacterial strains .
Molecular Interactions
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that the compound may bind effectively to proteins involved in cancer progression and microbial resistance.
Molecular Docking Results : The docking studies indicate strong binding affinities to targets such as tubulin and DNA topoisomerase II, which are crucial for cancer cell proliferation and survival .
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (μM) | MIC (μg/mL) | Activity Type |
|---|---|---|---|---|
| Tetrakis(4-methoxyphenyl)carbazole | Structure | 10 | 15 | Anticancer |
| Carbazole Derivative A | Structure | 12 | 10 | Antimicrobial |
| Carbazole Derivative B | Structure | 8 | 5 | Antimicrobial |
Scientific Research Applications
N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is a carbazole derivative that is explored in scientific research for its potential applications, particularly in the field of organic electronics . The core application of carbazole-based compounds lies in their utilization as hole transport materials (HTMs) in perovskite solar cells (PSCs) .
Scientific Research Applications
Hole Transport Materials (HTMs):
- Perovskite Solar Cells (PSCs): this compound and other carbazole-based molecules are synthesized and tested in PSCs . These materials are crucial for transporting positive charges (holes) from the perovskite layer to the electrode, facilitating efficient charge collection and enhancing the overall performance of the solar cell .
- HTM Development: Researchers synthesize new HTMs based on carbazole to improve the design of hybrid PSCs . The goal is to enhance conductivity and stability, which are key factors in achieving high-performance PSCs .
- Alternatives to Spiro-OMeTAD and PTAA: While materials like spiro-OMeTAD and PTAA are popular HTLs, they have limitations . Carbazole derivatives are explored as potential alternatives due to their unique electronic and morphological properties .
Synthesis and Characterization:
- Synthesis Procedures: The synthesis of this compound involves specific chemical procedures, often starting from dibromo-carbazole . These procedures are designed to yield the target products efficiently .
- Material Characterization: The synthesized carbazole compounds undergo thorough examination to determine their thermal, optical, and electrochemical properties . Techniques such as atomic force microscopy are used to study surface morphology .
Case Studies and Research Findings:
- DMx and iDMx Series: Positional isomers of carbazole derivatives, such as DMx and iDMx, are synthesized and characterized to compare their photovoltaic performance . The substitution position on the carbazole core (3,6-Cz vs. 2,7-Cz) influences their properties .
- Polymeric/Oligomeric HTMs: Research extends to carbazole-based polymers and oligomers to explore their potential in PSCs . For instance, the polymer DM1P, derived from a carbazole molecule with a polymerizable function, is synthesized, characterized, and tested in PSC modules .
- Bicarbazolyl Molecules: Bicarbazolyl molecules are synthesized to test their oxidative coupling reactivity, which is relevant to their application in PSCs .
Comparison with Similar Compounds
N3,N3,N6,N6-Tetraphenyl-9H-carbazole-3,6-diamine
- Structure : Lacks methoxy groups, with phenyl substituents instead.
- Properties : Reduced solubility in polar solvents due to the absence of methoxy groups. Lower hole mobility (≈10⁻⁴ cm²/Vs) compared to methoxy-substituted analogs .
- Applications : Used in OLEDs but less effective in solar cells due to inferior charge transport .
9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine
Spiro-OMeTAD (2,2′,7,7′-Tetrakis(N,N-di(4-methoxyphenyl)amino)-9,9′-spirobifluorene)
- Structure : Spirobifluorene core with methoxy-substituted diphenylamine arms.
- Properties : Higher glass transition temperature (Tg ≈ 125°C) and superior hole mobility (≈10⁻³ cm²/Vs) .
- Applications : Gold-standard HTM in PSCs, achieving power conversion efficiencies (PCE) >20% .
Functional Comparison
Table 1: Key Properties of Selected HTMs
Key Findings:
Methoxy Substituent Impact: Methoxy groups enhance solubility and charge transport. For example, the methoxy-substituted carbazole derivative in achieved a PCE of 1.75% in DSSCs, outperforming non-methoxy analogs .
Core Modifications : Bromine or pyridine bridging (e.g., 2,6PyDANCBZ) alters electronic properties. PyDAnCBZ-based devices showed superior conductivity in lead-free perovskites due to optimized energy-level alignment .
Spiro-OMeTAD vs. Carbazole Derivatives : While Spiro-OMeTAD remains the benchmark HTM, carbazole derivatives offer cost advantages and comparable stability. However, their lower hole mobility limits PCE in high-performance PSCs .
Research Highlights
- Synthesis Efficiency : Buchwald–Hartwig amination yields 46–50% for pyridine-bridged carbazole derivatives, enabling scalable production .
- Device Integration : In Cs₂AgBiBr₆ solar cells, PyDAnCBZ achieved higher open-circuit voltage (Voc) than Spiro-OMeTAD, attributed to reduced recombination losses .
- Doping Effects : Adduct-based p-doping with V886 (a carbazole-based dopant) significantly increased conductivity in organic semiconductors, highlighting the versatility of methoxy-carbazole frameworks .
Preparation Methods
Starting Materials
- 3,6-Dibromocarbazole: The carbazole core bearing bromine substituents at the 3 and 6 positions.
- 4-Methoxyaniline: Provides the 4-methoxyphenyl amine groups for substitution.
- Catalysts: Palladium complexes such as tris(dibenzylideneindanone)dipalladium(0) and ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF).
- Bases: Potassium tert-butoxide or sodium tert-butoxide.
- Solvents: Toluene or tetrahydrofuran (THF).
Stepwise Synthesis
The preparation involves the following key steps, as adapted from the literature:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Protection of carbazole NH (optional) | Di-tert-butyl dicarbonate (Boc2O), N-(4-pyridyl)dimethylamine, 66 °C, 4 h, N2 atmosphere | Intermediate (2), ~90% yield |
| 2 | Palladium-catalyzed amination | 3,6-Dibromocarbazole (or protected intermediate), 4-methoxyaniline, Pd2(dba)3, DPPF, potassium tert-butoxide, toluene, 110 °C, 14-16 h, N2 atmosphere | Formation of N,N,N',N'-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine (Intermediate 4) |
| 3 | Purification | Column chromatography using petroleum ether/ethyl acetate mixtures | Isolated product as light yellow to green powder/crystals |
Reaction Mechanism Highlights
- The palladium catalyst facilitates oxidative addition of the aryl bromide.
- The amine nucleophile coordinates and undergoes reductive elimination to form the C–N bond.
- The base deprotonates the amine to enhance nucleophilicity.
- Inert atmosphere prevents catalyst deactivation.
Research Findings and Optimization
- The use of bulky phosphine ligands like DPPF improves catalyst stability and selectivity.
- Potassium tert-butoxide as a base provides higher yields compared to sodium tert-butoxide.
- Reaction temperature around 110 °C and extended reaction times (14-16 h) are optimal for complete conversion.
- Protection of the carbazole NH group with Boc can improve selectivity and avoid side reactions, though some protocols omit this step.
- Purification via silica gel chromatography using petroleum ether/ethyl acetate ratios from 50:1 to 60:1 achieves high purity (>98% by HPLC).
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting Material | 3,6-Dibromocarbazole, 4-methoxyaniline | Commercially available or synthesized |
| Catalyst | Pd2(dba)3 (0.06-0.10 mmol) | Palladium(0) source |
| Ligand | DPPF (0.10-0.20 mmol) | Enhances catalyst activity |
| Base | Potassium tert-butoxide (excess) | Deprotonates amine |
| Solvent | Toluene or THF (10-80 mL) | Dry, oxygen-free |
| Temperature | 110 °C | Under nitrogen atmosphere |
| Reaction Time | 14-16 hours | Ensures full conversion |
| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate 50:1 to 60:1 |
| Yield | 85-90% (intermediates) | Final yield depends on scale and conditions |
Q & A
Q. What are the common synthetic routes for preparing N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A standard procedure involves reacting 3,6-diaminocarbazole with excess 4-methoxyiodobenzene or 4-methoxybromobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under inert conditions. Key steps include refluxing in a high-boiling solvent (e.g., toluene or DMF) for 24–48 hours, followed by purification via column chromatography using a hexane/DCM gradient to isolate the product .
Q. How can the purity and structural identity of this compound be verified?
- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended, as commercial batches report ≥98% purity .
- Structural Confirmation : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 4-position) and mass spectrometry (HRMS) to validate the molecular ion peak (m/z 621.72 for [M+H]⁺) . X-ray crystallography can resolve ambiguities in stereoelectronic effects, as demonstrated for analogous carbazole derivatives .
Q. What solvents are optimal for dissolving this compound, and how does solvent polarity affect its photophysical properties?
The compound exhibits moderate solubility in chlorinated solvents (e.g., DCM, chloroform) and aromatic solvents (toluene). For photophysical studies, use degassed THF or DCM to minimize oxygen quenching. Solvent polarity impacts absorption/emission maxima: polar solvents (e.g., DMF) induce red shifts due to stabilization of excited states, while non-polar solvents (e.g., hexane) preserve higher-energy transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photoluminescence quantum yields (PLQYs) for carbazole derivatives?
Discrepancies in PLQYs often arise from differences in sample preparation (e.g., residual solvent, aggregation) or measurement conditions (e.g., excitation wavelength, integration time). To standardize results:
- Use absolute quantum yield measurements with an integrating sphere.
- Compare PLQYs in identical solvents (e.g., anhydrous THF) and concentrations (10⁻⁵ M).
- Validate with time-resolved photoluminescence (TRPL) to assess radiative vs. non-radiative decay pathways .
Q. What computational methods are suitable for predicting the electronic structure and charge-transport properties of this compound?
Density functional theory (DFT) with the B3LYP/6-31G(d) basis set can model frontier molecular orbitals (HOMO/LUMO) and predict hole/electron mobility. For accurate charge-transfer integrals, use Marcus theory combined with crystal packing data from X-ray structures . Advanced studies may incorporate machine learning to correlate substituent effects (e.g., methoxy groups) with reorganization energies .
Q. How can researchers design experiments to study the compound’s potential in OLEDs or chemosensors?
- OLEDs : Fabricate thin films via spin-coating or vacuum deposition. Measure electroluminescence efficiency using a device structure of ITO/PEDOT:PSS/emissive layer/TPBi/LiF/Al. Optimize doping concentrations (1–5 wt%) in a host matrix (e.g., CBP) to balance exciton confinement and charge injection .
- Chemosensors : Functionalize the carbazole core with receptor groups (e.g., boronic esters) and test fluorescence quenching/enhancement in the presence of analytes (e.g., metal ions) via titration experiments in acetonitrile/water mixtures .
Q. What strategies mitigate aggregation-caused quenching (ACQ) in solid-state applications?
Introduce bulky substituents (e.g., tert-butyl groups) or design dendritic derivatives to reduce π-π stacking. Alternatively, embed the compound in a rigid matrix (e.g., PMMA) or utilize host-guest systems in metal-organic frameworks (MOFs) to isolate emitting units .
Methodological Notes
- Contradiction Analysis : When reconciling conflicting data (e.g., solubility or PLQYs), systematically vary experimental parameters (temperature, solvent grade, degassing protocols) and document batch-to-batch differences in starting materials .
- Advanced Characterization : Pair experimental data with computational modeling to validate hypotheses (e.g., DFT for electronic properties, molecular dynamics for aggregation behavior) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
